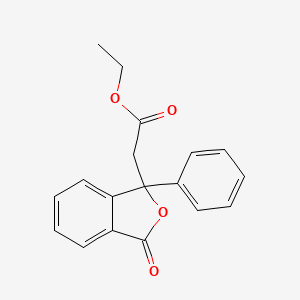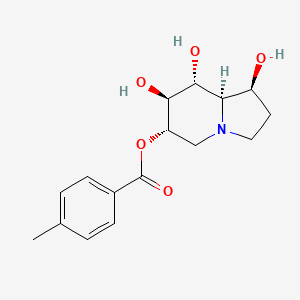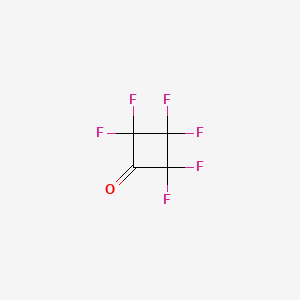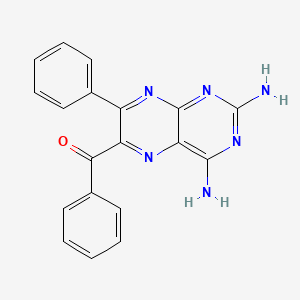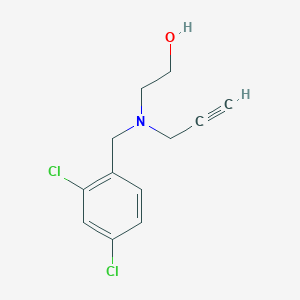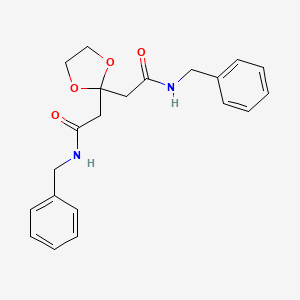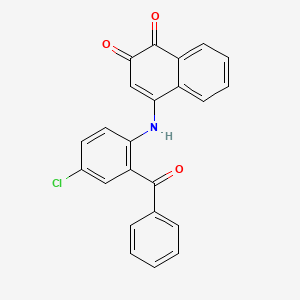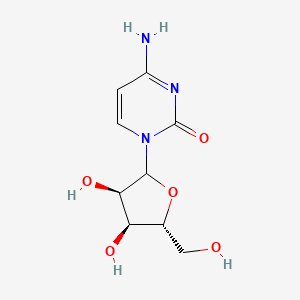
Hydrogen cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes, including the storage and transfer of genetic information .
準備方法
Synthetic Routes and Reaction Conditions: Hydrogen cytidine can be synthesized through a condensation reaction between a cytosine derivative and a ribose sugar. The reaction typically involves the use of tin tetrachloride as a catalyst . The process includes the following steps:
- Condensation of compound 6 and compound 7 in the presence of tin tetrachloride to generate compound 8.
- Removal of alpha-isomers and other reaction impurities to obtain the beta-isomers of compound 8.
- Deprotection reaction in the presence of an alcohol solvent, followed by a salt-forming reaction with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness by using cheaper raw materials and efficient purification methods .
化学反応の分析
Types of Reactions: Hydrogen cytidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cytidine derivatives with additional oxygen atoms .
科学的研究の応用
Hydrogen cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of nucleic acid analogs and other complex molecules.
Medicine: Used in the development of antiviral and anticancer drugs.
作用機序
Hydrogen cytidine exerts its effects by participating in the formation of RNA, where it pairs with guanine through hydrogen bonds. This pairing is crucial for the stability and function of RNA molecules . The mechanism involves the interaction of this compound with specific molecular targets, such as uridine-cytidine kinase 2, which plays a role in the phosphorylation of nucleosides .
類似化合物との比較
Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.
Uridine: A nucleoside formed when uracil is attached to a ribose ring.
Deoxycytidine: A nucleoside formed when cytosine is attached to a deoxyribose ring.
Uniqueness: Hydrogen cytidine is unique due to its specific role in RNA formation and its ability to undergo various chemical reactions that lead to the formation of diverse derivatives. Its applications in medicine and industry further highlight its significance compared to similar compounds .
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8?/m1/s1 |
InChIキー |
UHDGCWIWMRVCDJ-ZRTZXPPTSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



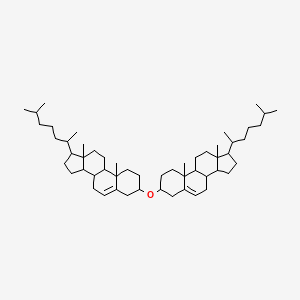



![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
